molecular formula C17H21N5O2 B2881942 N-(butan-2-yl)-8-(4-methylphenyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946229-58-9

N-(butan-2-yl)-8-(4-methylphenyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No.: B2881942
CAS No.: 946229-58-9
M. Wt: 327.388
InChI Key: MWBOTACODMMJAX-UHFFFAOYSA-N
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Description

N-(butan-2-yl)-8-(4-methylphenyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(butan-2-yl)-8-(4-methylphenyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the imidazo[2,1-c][1,2,4]triazine core, followed by the introduction of the sec-butyl and p-tolyl groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired transformations occur efficiently.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-(butan-2-yl)-8-(4-methylphenyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another, allowing for the creation of derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated derivative.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in various organic reactions.

    Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for studying enzyme interactions or as a potential drug lead.

    Medicine: The compound’s potential biological activity could make it a candidate for drug development, particularly if it shows activity against specific targets or pathways.

    Industry: In an industrial context, the compound could be used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism by which N-(butan-2-yl)-8-(4-methylphenyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets. This could involve binding to enzymes or receptors, altering their activity, or modulating signaling pathways. The exact molecular targets and pathways involved would depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(butan-2-yl)-8-(4-methylphenyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide include other imidazo[2,1-c][1,2,4]triazine derivatives, such as:

  • N-(sec-butyl)-4-oxo-8-(phenyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
  • N-(sec-butyl)-4-oxo-8-(m-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups and the resulting chemical and biological properties. This unique structure may confer specific advantages in terms of reactivity, stability, or biological activity, making it a valuable compound for further study and application.

Properties

IUPAC Name

N-butan-2-yl-8-(4-methylphenyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O2/c1-4-12(3)18-15(23)14-16(24)22-10-9-21(17(22)20-19-14)13-7-5-11(2)6-8-13/h5-8,12H,4,9-10H2,1-3H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWBOTACODMMJAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=NN=C2N(CCN2C1=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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